REACTION_SMILES
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[Br-:9].[Br:1][c:2]1[s:3][c:4]([CH:7]=[O:8])[cH:5][n:6]1.[CH2:10]([CH3:11])[Mg+:12].[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[Cl-:13].[NH4+:14]>>[Br:1][c:2]1[s:3][c:4]([CH:7]([OH:8])[CH2:10][CH3:11])[cH:5][n:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cnc(Br)s1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Mg+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH4+]
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Name
|
|
Type
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product
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Smiles
|
CCC(O)c1cnc(Br)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |